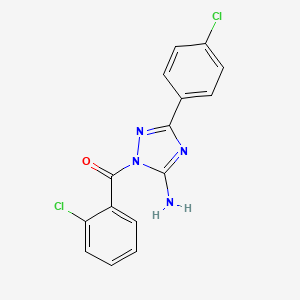

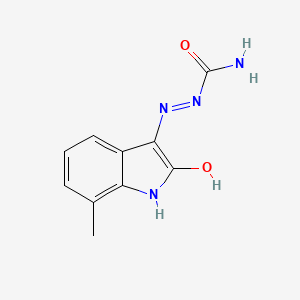

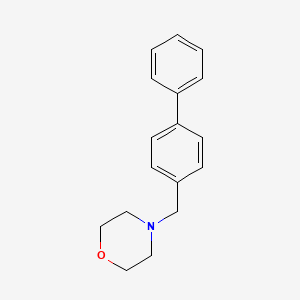

![molecular formula C14H19NO2 B5856763 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)

4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but recent studies have shown that it has potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and cardiovascular diseases.

Wirkmechanismus

The mechanism of action of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine involves the binding of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine to S1P receptors. S1P is a lipid signaling molecule that is involved in the regulation of immune cell migration. S1P binds to S1P receptors on the surface of immune cells, causing them to migrate from the lymph nodes to the peripheral tissues. By binding to S1P receptors, 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine prevents immune cells from leaving the lymph nodes, thereby reducing inflammation and damage to the myelin sheath.

Biochemical and Physiological Effects:

4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine has several biochemical and physiological effects. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine binds to S1P receptors on the surface of immune cells, causing them to become desensitized to S1P. This results in the internalization and degradation of the S1P receptors, leading to a decrease in the number of S1P receptors on the surface of immune cells. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine also activates sphingosine kinase 2, which converts 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine into its active phosphorylated form, 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine-P. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine-P binds to S1P receptors on the surface of endothelial cells, causing them to become desensitized to S1P and preventing the migration of immune cells into the peripheral tissues.

Vorteile Und Einschränkungen Für Laborexperimente

4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine has several advantages and limitations for lab experiments. One of the advantages of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine is that it is a synthetic compound that can be easily synthesized in the laboratory. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine is also a potent and selective agonist of S1P receptors, making it a useful tool for studying the role of S1P receptors in various diseases. One of the limitations of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine is that it has a short half-life in vivo, which can limit its therapeutic efficacy. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine also has potential toxicities, including bradycardia, macular edema, and infections.

Zukünftige Richtungen

There are several future directions for the study of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine. One future direction is to develop more potent and selective agonists of S1P receptors that have longer half-lives and fewer toxicities. Another future direction is to explore the potential therapeutic applications of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine in other diseases, including autoimmune diseases, infectious diseases, and neurodegenerative diseases. Additionally, studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine and to develop 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine-based combination therapies for cancer. Finally, studies are needed to investigate the potential role of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine in the regulation of immune cell migration in the context of transplantation and graft rejection.

Conclusion:

4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine works by binding to S1P receptors, which are involved in the regulation of immune cell migration. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine has shown promising therapeutic applications in multiple sclerosis, cancer, and cardiovascular diseases. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine has several advantages and limitations for lab experiments, and there are several future directions for the study of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine. Overall, 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine is a promising compound that has the potential to revolutionize the treatment of various diseases.

Synthesemethoden

4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine is a synthetic compound that can be synthesized through a multistep process. The first step in the synthesis of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine is the reaction of 2-aminoethanol with 2-methoxybenzaldehyde to form 2-(2-methoxyphenyl) ethanol. The second step involves the reaction of 2-(2-methoxyphenyl) ethanol with propionyl chloride to form 2-(2-methoxyphenyl) ethyl propionate. The third step involves the reaction of 2-(2-methoxyphenyl) ethyl propionate with morpholine to form 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine or 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine.

Wissenschaftliche Forschungsanwendungen

4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising therapeutic applications of 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, causing inflammation and damage to the myelin sheath that surrounds nerve fibers. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine works by binding to sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of immune cell migration. By binding to S1P receptors, 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine prevents immune cells from leaving the lymph nodes, thereby reducing inflammation and damage to the myelin sheath.

4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine has also shown potential therapeutic applications in cancer. Studies have shown that 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and enhance the immune response against cancer cells. 4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine has also been shown to have potential therapeutic applications in cardiovascular diseases, including atherosclerosis, myocardial infarction, and heart failure.

Eigenschaften

IUPAC Name |

4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-16-14-7-3-2-5-13(14)6-4-8-15-9-11-17-12-10-15/h2-7H,8-12H2,1H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDQCPYBAQHRHA-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

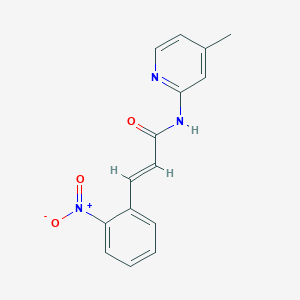

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)

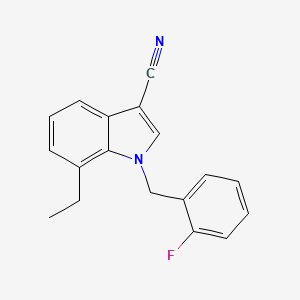

![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)

![diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5856758.png)

![2-[(2,5-dimethoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5856768.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)